molecular formula C8H8BrNO2 B13325846 3-Bromo-5-(oxetan-3-yloxy)pyridine

3-Bromo-5-(oxetan-3-yloxy)pyridine

Cat. No.: B13325846
M. Wt: 230.06 g/mol
InChI Key: MBOUWEOKJVZSTK-UHFFFAOYSA-N
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Description

3-Bromo-5-(oxetan-3-yloxy)pyridine is a brominated pyridine derivative featuring an oxetane ring linked via an ether group at the 5-position. This compound is of significant interest in medicinal chemistry due to the oxetane moiety’s ability to enhance solubility, metabolic stability, and bioavailability in drug candidates .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

3-bromo-5-(oxetan-3-yloxy)pyridine

InChI

InChI=1S/C8H8BrNO2/c9-6-1-7(3-10-2-6)12-8-4-11-5-8/h1-3,8H,4-5H2

InChI Key

MBOUWEOKJVZSTK-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(oxetan-3-yloxy)pyridine typically involves the bromination of 5-(oxetan-3-yloxy)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(oxetan-3-yloxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-(oxetan-3-yloxy)pyridine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-Bromo-5-(oxetan-3-yloxy)pyridine, highlighting structural variations, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Applications References
This compound Oxetane-3-yloxy C₈H₈BrNO 214.06 1404367-33-4 Medicinal chemistry (pharmacokinetic optimization)
3-Bromo-5-(4-fluorophenoxy)pyridine 4-Fluorophenoxy C₁₁H₇BrFNO 284.09 374935-03-2 Intermediate for antiviral/anticancer agents
3-Bromo-5-ethoxypyridine Ethoxy C₇H₈BrNO 202.05 17117-17-8 Building block for agrochemicals and pharmaceuticals
3-Bromo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronic ester (pinacol) C₁₁H₁₄BBrNO₂ 298.95 N/A Suzuki-Miyaura cross-coupling reactions for drug synthesis
3-Bromo-5-(pyridin-3-yloxy)pyridine Pyridin-3-yloxy C₁₀H₇BrN₂O 267.08 422557-19-5 Ligand design for nicotinic acetylcholine receptor modulators
3-Bromo-5-(dimethoxymethyl)pyridine Dimethoxymethyl C₈H₁₀BrNO₂ 232.08 N/A Solubility-enhancing scaffold in drug discovery

Key Insights:

Substituent Effects on Reactivity :

  • The oxetane group in this compound introduces steric and electronic effects distinct from bulkier groups like tetrahydropyran (oxane) or aromatic substituents. For example, oxetane’s strained three-membered ring enhances metabolic stability compared to linear ethers (e.g., ethoxy) .
  • Boronic ester derivatives (e.g., pinacol boronate) enable efficient cross-coupling reactions, making them versatile intermediates in synthesizing biaryl structures for drug candidates .

Biological Activity: Fluorinated analogs like 3-Bromo-5-(4-fluorophenoxy)pyridine exhibit enhanced binding affinity in antiviral and anticancer studies due to fluorine’s electronegativity and lipophilicity . Pyridine-oxy derivatives (e.g., 3-Bromo-5-(pyridin-3-yloxy)pyridine) are explored as ligands for neurotransmitter receptors, leveraging their ability to mimic natural substrates .

Physical Properties :

  • Linear substituents (e.g., ethoxy) reduce molecular weight and polarity compared to cyclic ethers, impacting solubility and bioavailability .
  • Boronic esters exhibit higher molecular weights and are typically used in solid-phase synthesis or as cross-coupling partners .

Applications: Oxetane-containing compounds are prioritized in CNS drug discovery due to their blood-brain barrier permeability . Fluorophenoxy and pyridyloxy derivatives are common in antiviral and antibacterial research .

Research Findings and Case Studies

  • Synthetic Utility: A study on 3-bromo-5-(2,5-difluorophenyl)pyridine demonstrated its utility in synthesizing nonlinear optical materials and bioactive molecules via computational and experimental methods .
  • Medicinal Chemistry : The oxetane moiety in analogs has been shown to improve metabolic stability in mGluR5 modulators and cholinergic drugs, as seen in related compounds like 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
  • Material Science : Boronic ester derivatives are employed in organic electroluminescent devices due to their electronic properties .

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